Pde12-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

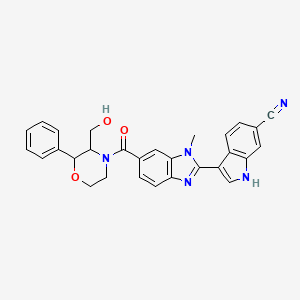

3-[6-[3-(hydroxymethyl)-2-phenylmorpholine-4-carbonyl]-1-methylbenzimidazol-2-yl]-1H-indole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N5O3/c1-33-25-14-20(29(36)34-11-12-37-27(26(34)17-35)19-5-3-2-4-6-19)8-10-23(25)32-28(33)22-16-31-24-13-18(15-30)7-9-21(22)24/h2-10,13-14,16,26-27,31,35H,11-12,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUYKHPXWBXKQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)N3CCOC(C3CO)C4=CC=CC=C4)N=C1C5=CNC6=C5C=CC(=C6)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual-Pronged Mechanism of Action of Pde12-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase 12 (PDE12) has emerged as a critical enzyme with a dual role in cellular homeostasis, acting as a negative regulator of the innate immune response and as a key processor of mitochondrial RNA. Its inhibition, therefore, presents a promising therapeutic strategy for a range of diseases, including viral infections and certain mitochondrial disorders. This technical guide provides an in-depth exploration of the mechanism of action of Pde12-IN-3, a potent inhibitor of PDE12. We will delve into the intricate signaling pathways governed by PDE12, detail the biochemical and cellular effects of its inhibition by this compound, and provide comprehensive experimental protocols for the key assays used in its characterization.

Introduction to Phosphodiesterase 12 (PDE12)

Phosphodiesterase 12 (PDE12) is a member of the exonuclease-endonuclease-phosphatase (EEP) family of nucleases.[1][2] It is a protein-coding gene, and diseases associated with it include microphthalmia with limb anomalies and mitochondrial DNA depletion syndrome 4B.[3] Structurally, PDE12 consists of two primary domains: an N-terminal domain and a C-terminal catalytic domain.[1] Functionally, PDE12 exhibits two distinct and vital roles within the cell:

-

Negative Regulator of the Innate Immune Response: PDE12 is the first-described cellular enzyme that degrades 2',5'-oligoadenylate (2-5A).[1] 2-5A is a crucial second messenger in the interferon-mediated antiviral defense pathway.[1] Produced by 2',5'-oligoadenylate synthetase (OAS) enzymes upon sensing viral double-stranded RNA, 2-5A activates RNase L, which in turn degrades viral and cellular RNA to halt viral replication.[1] By degrading 2-5A, PDE12 effectively dampens this antiviral response.[1]

-

Mitochondrial RNA Deadenylase: PDE12 is localized to the mitochondrial matrix and functions as a 3'-5' exoribonuclease.[2] It specifically removes poly(A) tails from mitochondrial mRNAs and non-coding RNAs, a critical step in mitochondrial RNA processing and quality control.[2][4][5] Dysregulation of this process can lead to impaired mitochondrial translation and respiratory incompetence.[2][5]

Given these two key functions, inhibitors of PDE12, such as this compound, are being investigated for their potential as broad-spectrum antiviral agents and for their utility in studying mitochondrial RNA metabolism.[1][6]

This compound: A Potent Inhibitor of PDE12

This compound is a small molecule inhibitor of phosphodiesterase 12.[7][8] Its inhibitory activity has been quantified, demonstrating its potency in targeting PDE12.

Quantitative Data for this compound

| Parameter | Value | Reference |

| pXC50 | 7.68 | [7][8] |

pXC50 is the negative logarithm of the XC50 value, a measure of the compound's potency in a cellular context.

Mechanism of Action of this compound

The mechanism of action of this compound is centered on its direct inhibition of the enzymatic activity of PDE12. This inhibition has two major downstream consequences, corresponding to the dual functions of PDE12.

Upregulation of the OAS/RNase L Antiviral Pathway

By inhibiting PDE12, this compound prevents the degradation of 2-5A.[1] The resulting accumulation of 2-5A leads to a sustained activation of RNase L, thereby amplifying the innate antiviral response.[1][6] This makes infected cells more resistant to a variety of viral pathogens.[1] Studies have shown that both genetic inactivation of the PDE12 gene and the application of PDE12 inhibitors render cells resistant to multiple viruses.[1]

Modulation of Mitochondrial RNA Poly(A) Tail Length

In the mitochondria, this compound's inhibition of PDE12's exoribonuclease activity leads to alterations in the length of poly(A) tails on mitochondrial RNA.[2] The precise consequences of this are transcript-dependent.[5] While the removal of poly(A) tails is crucial for the proper processing and function of non-coding RNAs like tRNAs, the impact on mRNAs can vary.[4][5] Perturbations in poly(A) tail length due to PDE12 inhibition can affect mitochondrial protein synthesis and, consequently, respiratory function.[2][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and other PDE12 inhibitors.

PDE12 Enzyme Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PDE12.

Objective: To determine the IC50 value of this compound against PDE12.

Materials:

-

Purified recombinant PDE12 protein

-

2-5A substrate

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM TCEP)

-

This compound or other test compounds

-

Detection reagent for AMP or a system to measure phosphate release (e.g., malachite green phosphate assay)

-

384-well assay plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

Add a fixed concentration of purified PDE12 enzyme to each well of the assay plate.

-

Add the diluted this compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the 2-5A substrate to each well.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding a stop solution or by adding the detection reagent.

-

Measure the amount of product formed (e.g., AMP or phosphate) using a plate reader.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular 2-5A Quantification Assay

This assay measures the intracellular levels of 2-5A in response to viral infection or other stimuli in the presence or absence of a PDE12 inhibitor.

Objective: To determine if this compound increases intracellular 2-5A levels.

Materials:

-

HeLa cells or other suitable cell line

-

Interferon-alpha (IFNα)

-

Poly(I:C) (a synthetic analog of double-stranded RNA)

-

This compound

-

Cell lysis buffer

-

RNase L-based biosensor system for 2-5A detection

-

Luminometer or fluorescence plate reader

Procedure:

-

Seed HeLa cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with IFNα overnight to induce the expression of OAS enzymes.[1]

-

Treat the cells with this compound for a specified period.

-

Transfect the cells with poly(I:C) to activate the OAS enzymes and stimulate 2-5A production.[1]

-

Lyse the cells and collect the lysates.

-

Quantify the amount of functional 2-5A in the cell lysates using a purified RNase L-based biosensor.[1] This often involves measuring the cleavage of a labeled RNA substrate by RNase L activated by the 2-5A in the lysate.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Compare the levels of 2-5A in cells treated with this compound to untreated control cells.

Antiviral Activity Assay

This assay evaluates the ability of a PDE12 inhibitor to protect cells from virus-induced cytopathic effects.

Objective: To determine the antiviral efficacy of this compound.

Materials:

-

A549 cells or another virus-permissive cell line

-

A suitable virus (e.g., Encephalomyocarditis virus (EMCV), Dengue virus, SARS-CoV-2)

-

This compound

-

Cell culture medium

-

Reagents for assessing cell viability (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to form a monolayer.

-

Treat the cells with a serial dilution of this compound for a defined period.

-

Infect the cells with the virus at a known multiplicity of infection (MOI).

-

Incubate the plates for a period sufficient to allow for viral replication and the development of cytopathic effects (e.g., 48-72 hours).

-

Assess cell viability using a suitable assay (e.g., measuring ATP content with CellTiter-Glo®).

-

Calculate the concentration of this compound that protects 50% of the cells from virus-induced death (EC50).

Mitochondrial RNA Poly(A) Tail Length Analysis

This assay is used to determine the effect of PDE12 inhibition on the length of mitochondrial RNA poly(A) tails.

Objective: To assess the impact of this compound on mitochondrial RNA deadenylation.

Materials:

-

HEK293T cells or other relevant cell line

-

This compound

-

Reagents for total RNA extraction

-

Reagents for circularization RT-PCR (cRT-PCR) or other poly(A) tail length measurement methods (e.g., mitochondrial poly(A)-tail sequencing (MPAT-Seq))[9]

-

DNA sequencing reagents and equipment

Procedure:

-

Treat cells with this compound or a vehicle control for a specified time.

-

Isolate total RNA from the cells.

-

Perform cRT-PCR for specific mitochondrial transcripts of interest.[10] This method involves circularizing the RNA molecule, followed by reverse transcription and PCR amplification across the ligated 3' and 5' ends. The size of the PCR product will reflect the length of the poly(A) tail.

-

Alternatively, employ MPAT-Seq for a more global analysis of mitochondrial poly(A) tail lengths.[9]

-

Analyze the PCR products by gel electrophoresis or by sequencing to determine the distribution of poly(A) tail lengths.

-

Compare the poly(A) tail length profiles of mitochondrial RNAs from this compound-treated cells with those from control cells.

Conclusion

This compound is a potent inhibitor of PDE12 that leverages the enzyme's dual functionality to exert its effects. By preventing the degradation of 2-5A, it enhances the innate antiviral immune response, making it a promising candidate for antiviral drug development. Concurrently, its inhibition of PDE12's mitochondrial deadenylase activity provides a valuable tool for investigating the intricacies of mitochondrial RNA processing and its impact on cellular bioenergetics. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel PDE12 inhibitors, paving the way for new therapeutic interventions and a deeper understanding of fundamental cellular processes.

References

- 1. The Role of Phosphodiesterase 12 (PDE12) as a Negative Regulator of the Innate Immune Response and the Discovery of Antiviral Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. genecards.org [genecards.org]

- 4. PDE12 mediated pruning of the poly-A tail of mitochondrial DNA-encoded tRNAs is essential for survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDE12 removes mitochondrial RNA poly(A) tails and controls translation in human mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of phosphodiesterase 12 results in antiviral activity against several RNA viruses including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. Pathogenic PDE12 variants impair mitochondrial RNA processing causing neonatal mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PDE12 removes mitochondrial RNA poly(A) tails and controls translation in human mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

Pde12-IN-3 Structure-Activity Relationship (SAR): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Pde12-IN-3, a potent inhibitor of Phosphodiesterase 12 (PDE12). PDE12 has emerged as a critical regulator in the innate immune response and mitochondrial RNA processing, making it a promising target for antiviral and other therapeutic interventions. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support ongoing research and drug development efforts in this area.

Core Structure and Pharmacophore of PDE12 Inhibitors

The discovery of this compound and its analogs has been pivotal in elucidating the chemical features required for potent PDE12 inhibition. The core scaffold of this inhibitor class, identified through DNA-encoded chemical library screening, has been systematically modified to explore the SAR and optimize potency and selectivity.

This compound is a notable compound from this series, exhibiting a pXC50 of 7.68 for PDE12 inhibition.[1][2] Its chemical structure and the foundational pharmacophore are central to understanding the SAR data presented below.

Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for a series of PDE12 inhibitors based on the core scaffold of this compound. The data is primarily derived from the seminal work of Wood et al. (2015), which laid the groundwork for understanding PDE12 inhibition.[3]

Table 1: SAR of the Benzimidazole and Linker Regions

| Compound | R1 (Benzimidazole) | R2 (Linker) | PDE12 pXC50 | CNOT6 pXC50 | HeLa 2-5A pXC50 | EMCV CPE pIC50 | HRV16 pIC50 |

| 1 | Br | H | 9.1 | 6.1 | 7.7 | 6.7 | 6.9 |

| 2 | H | H | 8.7 | 6.0 | 7.1 | 6.5 | 6.6 |

| This compound | CN | H | 7.68 | <5 | 6.1 | 6.0 | <5.7 |

| 4 | H | Me | 8.2 | 5.9 | 6.8 | 6.4 | 6.4 |

| 5 | OMe | H | 8.0 | 5.8 | 6.5 | 6.2 | 6.1 |

Table 2: SAR of the Morpholine and Phenyl Regions

| Compound | R3 (Morpholine) | R4 (Phenyl) | PDE12 pXC50 | CNOT6 pXC50 | HeLa 2-5A pXC50 | EMCV CPE pIC50 | HRV16 pIC50 |

| 6 | CH2OH | H | 8.5 | 6.0 | 7.0 | 6.4 | 6.5 |

| 7 | H | H | 7.5 | <5 | 5.9 | 5.8 | <5.7 |

| 8 | CH2OH | 4-F | 8.8 | 6.1 | 7.3 | 6.6 | 6.7 |

| 9 | CH2OH | 3-Cl | 8.7 | 6.0 | 7.2 | 6.5 | 6.6 |

| 10 | CH2OH | 2-Me | 8.4 | 5.9 | 6.9 | 6.3 | 6.3 |

Data presented in the tables are adapted from Wood et al., J Biol Chem. 2015 Aug 7;290(32):19681-96.[3]

Experimental Protocols

Detailed methodologies for the key assays used to characterize PDE12 inhibitors are provided below.

Biochemical Assay: PDE12 Enzyme Inhibition

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE12. The cleavage of the substrate, 2',5'-oligoadenylate (2-5A), results in the production of AMP, which is detected using a luciferase-based system.

Materials:

-

Recombinant human PDE12 enzyme

-

2',5'-oligoadenylate (pppA2'p5'A2'p5'A) substrate

-

AMP-Glo™ Assay kit (Promega)

-

Assay Buffer: 25 mM HEPES (pH 7.5), 5 mM MgCl2, 100 mM NaCl, 0.5 mM CHAPS, 1 mM TCEP, 130 µg/ml nuclease-free BSA

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compound dilutions.

-

Add the 2-5A substrate to each well to a final concentration of 10 µM.

-

Initiate the reaction by adding the PDE12 enzyme (0.5 nM final concentration).

-

Incubate the plate at room temperature for 30 minutes.

-

Terminate the reaction and detect the generated AMP by adding the AMP-Glo™ Reagent I, followed by a 60-minute incubation at room temperature.

-

Add the AMP-Glo™ Reagent II (Kinase-Glo® One Solution) and incubate for an additional 30-60 minutes at room temperature to convert AMP to a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate pXC50 values from the dose-response curves.

Cellular Assay: Intracellular 2-5A Level Quantification

This assay measures the accumulation of intracellular 2-5A in response to interferon stimulation and treatment with a PDE12 inhibitor. The level of 2-5A is determined by its ability to activate RNase L, which is measured using a FRET-based biosensor.

Materials:

-

HeLa cells

-

Interferon-α (IFNα)

-

Poly(I:C)

-

Test compounds dissolved in DMSO

-

RNase L FRET-based sensor

-

Cell lysis buffer

Procedure:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with IFNα (1000 units/ml) for 16-24 hours to induce the expression of OAS enzymes.

-

Add serial dilutions of the test compounds to the cells and incubate for 1 hour.

-

Transfect the cells with poly(I:C) (1 µg/ml) to activate the OAS enzymes and induce 2-5A synthesis.

-

Incubate for 4-6 hours.

-

Lyse the cells and collect the lysates.

-

Add the cell lysates to a solution containing the RNase L FRET sensor.

-

Measure the FRET signal over time using a fluorescence plate reader.

-

An increase in the FRET signal indicates RNase L activation, which is proportional to the concentration of 2-5A in the lysate.

-

Calculate pEC50 values from the dose-response curves.

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving PDE12 and a general workflow for the structure-activity relationship studies of PDE12 inhibitors.

Caption: The OAS-RNase L signaling pathway and the role of PDE12.

Caption: General workflow for SAR studies of PDE12 inhibitors.

References

An In-depth Technical Guide to the Binding Kinetics of Inhibitors to Phosphodiesterase 12 (PDE12)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, a thorough review of publicly available scientific literature did not yield specific binding kinetics data or experimental protocols for a compound designated "Pde12-IN-3." The following guide provides a comprehensive framework and generalized protocols for studying the binding kinetics of any potential inhibitor to the phosphodiesterase 12 (PDE12) enzyme, a critical target in antiviral and mitochondrial disease research.

Introduction to Phosphodiesterase 12 (PDE12)

Phosphodiesterase 12 (PDE12) is a dually-localized enzyme with critical roles in both mitochondrial and cytosolic processes. Within the mitochondrial matrix, PDE12 functions as a poly(A)-specific exoribonuclease, essential for the quality control of mitochondrial non-coding RNAs.[1][2][3] It removes spuriously added poly(A) tails from mitochondrial transfer RNAs (mt-tRNAs) and ribosomal RNAs (mt-rRNAs), a crucial step for proper mitochondrial translation and the synthesis of components for the oxidative phosphorylation (OXPHOS) pathway.[1][4] Pathogenic variants in PDE12 that impair this function can lead to severe neonatal mitochondrial diseases.[1][2]

In the cytosol, PDE12 acts as a negative regulator of the innate immune response.[5][6] It degrades 2',5'-oligoadenylate (2-5A), a second messenger produced by oligoadenylate synthetase (OAS) enzymes in response to viral double-stranded RNA.[5][6] By degrading 2-5A, PDE12 prevents the activation of RNase L, an enzyme that, when activated, degrades both viral and host RNA to halt viral replication.[5][7] Inhibition of PDE12 is therefore a promising therapeutic strategy to enhance the innate antiviral response.[5][6]

Given these crucial roles, the development of potent and selective PDE12 inhibitors is of significant interest. A thorough understanding of the binding kinetics of such inhibitors is paramount for their development as therapeutic agents. This guide outlines the methodologies for determining these critical parameters.

Quantitative Data on Inhibitor Binding Kinetics

The interaction between an inhibitor and its target enzyme is defined by several key kinetic parameters. The most important of these are the association rate constant (k_on or k_a), the dissociation rate constant (k_off or k_d), and the equilibrium dissociation constant (K_D).

-

Association Rate Constant (k_on): This parameter describes the rate at which an inhibitor binds to its target. It is typically measured in units of M⁻¹s⁻¹. A higher k_on value indicates a faster binding of the inhibitor to the enzyme.

-

Dissociation Rate Constant (k_off): This constant represents the rate at which the inhibitor-enzyme complex dissociates. It is measured in units of s⁻¹. A lower k_off value signifies a more stable complex and a longer residence time of the inhibitor on its target.

-

Equilibrium Dissociation Constant (K_D): The K_D is a measure of the affinity of the inhibitor for the enzyme and is calculated as the ratio of k_off to k_on (K_D = k_off / k_on). It is expressed in molar units (M). A lower K_D value corresponds to a higher binding affinity.

The following table provides a template for summarizing the binding kinetics data for a potential PDE12 inhibitor.

| Parameter | Symbol | Value | Units | Experimental Method |

| Association Rate Constant | k_on (k_a) | M⁻¹s⁻¹ | Surface Plasmon Resonance | |

| Dissociation Rate Constant | k_off (k_d) | s⁻¹ | Surface Plasmon Resonance | |

| Equilibrium Dissociation Constant | K_D | nM | Surface Plasmon Resonance |

Experimental Protocols for Determining Binding Kinetics

Several biophysical techniques can be employed to measure binding affinity and kinetics, including Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), and Surface Plasmon Resonance (SPR).[8] SPR is a widely used, label-free optical method that allows for the real-time monitoring of molecular interactions, making it ideal for determining both association and dissociation rates.[9][10]

Generalized Protocol for Surface Plasmon Resonance (SPR)

This protocol outlines the general steps for assessing the binding kinetics of a small molecule inhibitor to purified, recombinant human PDE12 protein using SPR technology.

3.1.1 Materials and Reagents

-

Protein: Purified, recombinant human PDE12.

-

Inhibitor: Small molecule inhibitor of interest (e.g., "this compound").

-

SPR Instrument: A surface plasmon resonance system (e.g., Biacore).

-

Sensor Chip: A sensor chip suitable for protein immobilization, such as a CM5 sensor chip.

-

Immobilization Buffers: Amine coupling kit containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.

-

Running Buffer: A suitable buffer for the interaction analysis, typically HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).

-

Regeneration Solution: A solution to remove the bound inhibitor without denaturing the immobilized PDE12, to be determined empirically (e.g., a low pH glycine solution or a high salt concentration buffer).

3.1.2 Experimental Procedure

-

Preparation of the Sensor Surface:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of NHS and EDC.

-

-

Immobilization of PDE12:

-

Inject the purified PDE12 protein, diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5), over the activated sensor surface. The protein will be covalently coupled to the surface via its primary amine groups.

-

Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl. This blocks unreacted sites to minimize non-specific binding.

-

A reference flow cell should be prepared in parallel, either left blank or with an irrelevant protein immobilized, to subtract any non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Prepare a dilution series of the inhibitor in the running buffer. It is advisable to test a range of concentrations spanning at least two orders of magnitude around the expected K_D.

-

Inject the different concentrations of the inhibitor over both the PDE12-immobilized surface and the reference surface at a constant flow rate.

-

Monitor the binding in real-time. The association phase is observed during the injection of the inhibitor.

-

Switch back to the flow of running buffer to monitor the dissociation of the inhibitor-PDE12 complex.

-

Between each inhibitor concentration, inject the regeneration solution to remove all bound inhibitor and ensure the surface is ready for the next cycle.

-

-

Data Analysis:

-

The raw data, presented as a sensorgram (response units vs. time), is processed by subtracting the signal from the reference flow cell.

-

The resulting sensorgrams are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting process will yield the values for the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

-

Visualization of Pathways and Workflows

Signaling Pathways of PDE12

PDE12's strategic locations in the cell place it at the intersection of two vital signaling pathways: mitochondrial RNA metabolism and innate immunity. Understanding these pathways is crucial for appreciating the downstream consequences of PDE12 inhibition.

Caption: Dual roles of PDE12 in mitochondrial RNA processing and innate immunity.

Experimental Workflow for SPR-based Binding Kinetics

The determination of binding kinetics using Surface Plasmon Resonance follows a logical and sequential workflow, from the preparation of the instrument and reagents to the final data analysis.

Caption: Workflow for determining inhibitor-PDE12 binding kinetics using SPR.

References

- 1. embopress.org [embopress.org]

- 2. Pathogenic PDE12 variants impair mitochondrial RNA processing causing neonatal mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. PDE12 removes mitochondrial RNA poly(A) tails and controls translation in human mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Phosphodiesterase 12 (PDE12) as a Negative Regulator of the Innate Immune Response and the Discovery of Antiviral Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Phosphodiesterase 12 (PDE12) as a Negative Regulator of the Innate Immune Response and the Discovery of Antiviral Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PDE12 in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 9. cytivalifesciences.com [cytivalifesciences.com]

- 10. Overview of Biacore Surface Plasmon Resonance Technology - Creative Proteomics [creative-proteomics.com]

Pde12-IN-3 and the OAS-RNase L Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2',5'-oligoadenylate (2-5A) synthetase (OAS)-RNase L pathway is a critical component of the innate immune response to viral infections. Upon activation by viral double-stranded RNA (dsRNA), OAS synthesizes 2-5A, which in turn activates RNase L, leading to the degradation of viral and cellular RNA and the inhibition of viral replication. Phosphodiesterase 12 (PDE12) is a key negative regulator of this pathway, catalyzing the degradation of 2-5A. Inhibition of PDE12, therefore, represents a promising therapeutic strategy for enhancing the antiviral state. This technical guide provides an in-depth overview of the effect of Pde12-IN-3, a potent PDE12 inhibitor, on the OAS-RNase L pathway, including its mechanism of action, quantitative antiviral effects, and detailed experimental protocols for studying this interaction.

The OAS-RNase L Pathway and the Role of PDE12

The OAS-RNase L pathway is a crucial arm of the interferon (IFN)-mediated antiviral defense. The process is initiated by the recognition of viral dsRNA by OAS enzymes, which then synthesize 2-5A, a unique oligonucleotide second messenger.[1] 2-5A binds to and activates the latent endoribonuclease RNase L.[1] Activated RNase L indiscriminately cleaves single-stranded RNA, including viral RNA and cellular ribosomal RNA (rRNA), thereby inhibiting protein synthesis and viral replication.[2]

To prevent uncontrolled RNase L activity and potential cellular damage, the pathway is tightly regulated. Phosphodiesterase 12 (PDE12) is a primary regulator, functioning to degrade 2-5A and terminate RNase L signaling.[1] By inhibiting PDE12, compounds like this compound can potentiate the antiviral effects of the OAS-RNase L pathway.

This compound: A Potent Inhibitor of PDE12

This compound is a small molecule inhibitor of phosphodiesterase 12 (PDE12) with a pXC50 of 7.68.[3][4] Its CAS number is 1803357-22-3.[4] this compound and similar compounds act by competing with the natural substrate of PDE12, 2-5A, for binding to the enzyme's active site. This inhibition leads to an accumulation of intracellular 2-5A, resulting in sustained activation of RNase L and an enhanced antiviral state.

Quantitative Data on the Effects of PDE12 Inhibition

The inhibition of PDE12 by small molecules has been shown to significantly impact intracellular 2-5A levels and enhance antiviral activity against a range of RNA viruses. The following tables summarize key quantitative findings from studies on PDE12 inhibitors, including compounds structurally related to or representative of this compound.

Table 1: Effect of PDE12 Inhibition on Intracellular 2-5A Levels

| Cell Line | Treatment | Fold Increase in 2-5A (vs. Control) | Reference |

| HeLa | IFNα + poly(I:C) + PDE12 inhibitor (compound 1) | ~20 | [1] |

| HeLa (HRV-infected) | PDE12 inhibitor (compound 1) | 4-6 | [1] |

| HeLaΔPDE12 | IFNα + poly(I:C) | ~5 (compared to parental HeLa) | [1] |

Table 2: Antiviral Activity of PDE12 Inhibitors

| Virus | Cell Line | PDE12 Inhibitor | Metric | Result | Reference |

| Encephalomyocarditis virus (EMCV) | Huh-7 | CO-17 | Potentiation of IFNα | 3 log10 reduction in viral titer | [5][6][7][8] |

| Encephalomyocarditis virus (EMCV) | Huh-7 | RTP-0006 | IC50 of IFNα2 | Shifted from 3536 pg/ml to 270.4 pg/ml | [7][8] |

| Dengue virus (DENV) | Huh-7 & MDDCs | CO-17 (40µM) | Inhibition of viral replication | 2 log shift in protection | [9] |

| West Nile virus (WNV) | A549 | CO-63 (20µM) + IFNα2 | Reduction in viral RNA | Additional 3 log10 reduction | [8][9] |

| SARS-CoV-2 | VeroE6 | CO-17 | Antiviral activity | Data not specified | [9] |

| Human Rhinovirus (HRV) | HeLa | PDE12 gene inactivation | Resistance to infection | Significant resistance | [1] |

| Respiratory Syncytial Virus (RSV) | HeLa | PDE12 gene inactivation | Resistance to infection | Significant resistance | [1] |

Signaling Pathways and Experimental Workflows

The OAS-RNase L Pathway and this compound Inhibition

The following diagram illustrates the core signaling cascade of the OAS-RNase L pathway and the mechanism of action for this compound.

Caption: The OAS-RNase L signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to evaluate the efficacy of a PDE12 inhibitor like this compound.

Caption: A generalized experimental workflow for evaluating PDE12 inhibitors.

Detailed Experimental Protocols

2-5A Quantification using a FRET-based Assay

This protocol is adapted from methods used to quantify 2-5A levels in cell lysates.[10]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Proteinase K

-

FRET-based 2-5A sensor probe (commercially available or custom synthesized)

-

Purified recombinant RNase L

-

96-well black plates

-

Plate reader with fluorescence capabilities

Procedure:

-

Cell Lysis:

-

Culture and treat cells with this compound and/or viral infection as required.

-

Wash cells with ice-cold PBS and lyse using a suitable lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Sample Preparation:

-

Treat the cell lysate with Proteinase K to degrade proteins.

-

Heat-inactivate the Proteinase K.

-

-

FRET Assay:

-

In a 96-well black plate, add the prepared cell lysate, the FRET-based 2-5A sensor probe, and purified recombinant RNase L.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence resonance energy transfer (FRET) signal at appropriate excitation and emission wavelengths using a plate reader.

-

-

Data Analysis:

-

The change in FRET signal is proportional to the amount of 2-5A in the sample, which activates RNase L to cleave the FRET probe.

-

Generate a standard curve using known concentrations of 2-5A to quantify the levels in the cell lysates.

-

RNase L Activity Assay (rRNA Cleavage)

This protocol is based on the characteristic cleavage of ribosomal RNA (rRNA) by activated RNase L.[2][11]

Materials:

-

TRIzol or other RNA extraction reagent

-

Agarose gel electrophoresis system

-

Bioanalyzer or similar capillary electrophoresis system

-

Ethidium bromide or other nucleic acid stain

Procedure:

-

RNA Extraction:

-

Following cell treatment and/or viral infection, harvest the cells.

-

Extract total RNA using TRIzol or a similar reagent according to the manufacturer's protocol.

-

-

RNA Analysis:

-

Analyze the integrity of the extracted RNA using either agarose gel electrophoresis or a Bioanalyzer.

-

On an agarose gel, activated RNase L will result in the appearance of distinct rRNA cleavage products, appearing as smaller bands below the intact 18S and 28S rRNA bands.

-

A Bioanalyzer will show a decrease in the RNA Integrity Number (RIN) and the appearance of specific cleavage peaks.

-

-

Quantification:

-

The intensity of the cleavage products relative to the intact rRNA bands can be quantified using densitometry to determine the level of RNase L activity.

-

Antiviral Cytopathic Effect (CPE) Inhibition Assay (EMCV)

This protocol is a common method to assess the antiviral activity of compounds against lytic viruses like Encephalomyocarditis virus (EMCV).

Materials:

-

HeLa or Huh-7 cells

-

EMCV stock

-

96-well cell culture plates

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed HeLa or Huh-7 cells in a 96-well plate and allow them to adhere overnight.

-

-

Treatment and Infection:

-

Treat the cells with serial dilutions of this compound, with or without a fixed concentration of interferon, for a predetermined time (e.g., 16-24 hours).

-

Infect the cells with EMCV at a multiplicity of infection (MOI) that causes complete cell death in control wells within 48-72 hours.

-

Include cell-only (no virus) and virus-only (no compound) controls.

-

-

Incubation:

-

Incubate the plate until significant CPE is observed in the virus-only control wells.

-

-

Staining and Quantification:

-

Gently wash the plate with PBS and fix the remaining adherent cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the cells with crystal violet solution for 10-20 minutes.

-

Wash the plate with water to remove excess stain and allow it to dry.

-

Solubilize the stain with a solvent (e.g., methanol or a solution of 1% SDS).

-

Measure the absorbance at 570-595 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the concentration of this compound that provides 50% protection from CPE (EC50).

-

Conclusion

This compound and other PDE12 inhibitors represent a promising class of broad-spectrum antiviral agents. By targeting a host enzyme rather than a viral component, they have the potential to be effective against a wide range of viruses and may be less susceptible to the development of viral resistance. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the role of PDE12 in innate immunity and to advance the development of novel antiviral therapeutics based on the inhibition of this key regulatory enzyme.

References

- 1. The Role of Phosphodiesterase 12 (PDE12) as a Negative Regulator of the Innate Immune Response and the Discovery of Antiviral Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Inhibition of phosphodiesterase 12 results in antiviral activity against several RNA viruses including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 7. researchgate.net [researchgate.net]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. biorxiv.org [biorxiv.org]

- 10. The 2′-5′ Oligoadenylate/RNase L/RNase L Inhibitor Pathway Regulates Both MyoD mRNA Stability and Muscle Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. laser.ceb.cam.ac.uk [laser.ceb.cam.ac.uk]

Pde12-IN-3 and 2-5A Degradation Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the phosphodiesterase 12 (PDE12) inhibitor, Pde12-IN-3, and its role in the inhibition of 2',5'-oligoadenylate (2-5A) degradation. The 2-5A/RNase L pathway is a critical component of the innate immune response to viral infections. PDE12 acts as a negative regulator of this pathway by degrading 2-5A, the activator of RNase L. Inhibition of PDE12, therefore, represents a promising therapeutic strategy for enhancing the antiviral state of cells. This document details the mechanism of action of this compound, presents key quantitative data on its and other relevant inhibitors' activity, and provides comprehensive experimental protocols for studying PDE12 inhibition and its downstream effects.

Introduction: The 2-5A/RNase L Pathway and the Role of PDE12

The interferon (IFN)-inducible 2-5A/RNase L system is a key pathway in the host's innate defense against viral pathogens.[1] Upon viral infection, the presence of double-stranded RNA (dsRNA) activates oligoadenylate synthetases (OAS), which synthesize 2',5'-linked oligoadenylates (2-5A) from ATP.[1][2] 2-5A then binds to and activates the latent endoribonuclease, RNase L.[1] Activated RNase L degrades both viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and viral replication, and can also induce apoptosis.[2][3]

Phosphodiesterase 12 (PDE12) is a key enzyme that negatively regulates this pathway by specifically cleaving the 2',5'-phosphodiester bonds of 2-5A, leading to its inactivation.[4][5] By degrading 2-5A, PDE12 dampens the RNase L-mediated antiviral response.[2] Consequently, inhibition of PDE12 has emerged as a potential therapeutic strategy to broadly enhance the antiviral immune response.[4][6] this compound is a potent inhibitor of PDE12 that has been shown to increase cellular 2-5A levels and confer resistance to a variety of viral infections.[4][7][8]

This compound and Other PDE12 Inhibitors: Quantitative Data

Several small molecule inhibitors of PDE12 have been identified and characterized. Their potency is typically measured by their half-maximal inhibitory concentration (IC50) or the negative logarithm of this value (pIC50). Below is a summary of the available quantitative data for this compound and other notable PDE12 inhibitors.

| Compound | Target | Assay Type | pXC50/pIC50 | Reference |

| This compound | PDE12 | Enzyme Assay | 7.68 (pXC50) | [7][8] |

| Compound 1 | PDE12 | Enzyme Assay | 6.7 (pIC50) | [1] |

| Compound 1 | EMCV CPE Assay | Cellular Assay | 6.7 (pIC50) | [1] |

| Compound 1 | HRV Infection Assay | Cellular Assay | 6.9 (pIC50) | [1] |

| CO-17 | EMCV Antiviral Assay | Cellular Assay | Potentiated IFNα by 3 log10 | [4][6] |

| CO-63 | WNV Antiviral Assay | Cellular Assay | 3 log10 reduction in viral RNA with IFNα | [5] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the key processes discussed, the following diagrams have been generated using the DOT language.

Caption: The 2-5A/RNase L antiviral pathway and the inhibitory action of this compound on PDE12.

Caption: A generalized experimental workflow for assessing the impact of this compound.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the scientific literature.[1][3][4][5][9]

In vitro PDE12 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on PDE12 enzymatic activity.

Materials:

-

Recombinant human PDE12 enzyme

-

2-5A (pppA2'p5'A2'p5'A) substrate

-

Assay Buffer: 25 mM HEPES (pH 7.5), 5 mM MgCl₂, 100 mM NaCl, 0.5 mM CHAPS, 1 mM TCEP, 130 µg/ml nuclease-free BSA

-

This compound or other test compounds

-

AMP-Glo™ Assay kit (Promega)

-

384-well low volume black plates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add 2 µL of the compound dilutions to the wells of the 384-well plate.

-

Prepare a substrate mixture containing 10 µM 2-5A in assay buffer mixed 1:1 with AMP-Glo™ reagent A.

-

Add 2 µL of the substrate mixture to each well.

-

Prepare an enzyme mixture containing 0.5 nM PDE12 in assay buffer.

-

Initiate the reaction by adding 2 µL of the enzyme mixture to each well.

-

Incubate the plate for 30 minutes at room temperature.

-

Add 4 µL of AMP-Glo™ reagent B to each well to stop the reaction and generate a luminescent signal.

-

Incubate for 1 hour at room temperature.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a four-parameter logistic fit.

Cellular 2-5A Quantification Assay

This protocol describes the induction of 2-5A synthesis in cultured cells and its subsequent quantification.

Materials:

-

HeLa cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Human Interferon-α (IFN-α)

-

Polyinosinic-polycytidylic acid (poly(I:C))

-

Transfection reagent (e.g., Lipofectamine™ 2000)

-

This compound or other test compounds

-

Cell lysis buffer

-

Purified RNase L

-

FRET-based RNase L activity assay components (e.g., fluorescently labeled RNA substrate)

Procedure:

-

Cell Seeding: Seed HeLa cells in a multi-well plate and allow them to adhere overnight.

-

IFN-α Priming: Treat the cells with IFN-α (e.g., 1000 U/mL) and incubate overnight to induce the expression of OAS.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

poly(I:C) Transfection: Transfect the cells with poly(I:C) (e.g., 1 µg/mL) using a suitable transfection reagent to activate OAS and stimulate 2-5A production.

-

Cell Lysis: After a suitable incubation period (e.g., 6-8 hours), wash the cells with PBS and lyse them.

-

2-5A Quantification:

-

Dilute the cell lysate in an RNase L assay buffer.

-

Add purified RNase L to the diluted lysate and incubate to allow 2-5A to activate the enzyme.

-

Add a FRET-based RNA substrate for RNase L.

-

Measure the change in fluorescence over time. The rate of substrate cleavage is proportional to the amount of active RNase L, which in turn is dependent on the concentration of 2-5A in the lysate.

-

Generate a standard curve using known concentrations of 2-5A to quantify the amount in the cell lysates.

-

Antiviral Cytopathic Effect (CPE) Assay

This assay evaluates the ability of a PDE12 inhibitor to protect cells from virus-induced cell death.

Materials:

-

HeLa Ohio cells or other susceptible cell lines

-

Encephalomyocarditis virus (EMCV) or another suitable virus

-

Complete growth medium

-

This compound or other test compounds

-

Crystal Violet staining solution

Procedure:

-

Cell Seeding: Seed HeLa Ohio cells in a 96-well plate and allow them to form a confluent monolayer.

-

Compound Treatment: Treat the cells with serial dilutions of this compound.

-

Viral Infection: Infect the cells with a predetermined multiplicity of infection (MOI) of EMCV. Include uninfected and untreated virus-infected controls.

-

Incubation: Incubate the plates for a period sufficient to observe a cytopathic effect in the virus-infected control wells (e.g., 3 days).

-

Staining:

-

Gently wash the plates with PBS.

-

Fix the remaining adherent cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the cells with Crystal Violet solution.

-

Wash away the excess stain and allow the plates to dry.

-

-

Quantification:

-

Solubilize the stain (e.g., with methanol).

-

Read the absorbance at a suitable wavelength (e.g., 570 nm).

-

The absorbance is proportional to the number of viable cells. Calculate the percent protection for each compound concentration and determine the EC50 value.

-

Conclusion

This compound is a valuable research tool for investigating the role of the 2-5A/RNase L pathway in innate immunity. The inhibition of PDE12 by this compound and other small molecules leads to an accumulation of cellular 2-5A, thereby enhancing the antiviral response. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the therapeutic potential of PDE12 inhibitors is warranted for the development of broad-spectrum antiviral agents.

References

- 1. The Role of Phosphodiesterase 12 (PDE12) as a Negative Regulator of the Innate Immune Response and the Discovery of Antiviral Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Inhibition of phosphodiesterase 12 results in antiviral activity against several RNA viruses including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. microbiologyresearch.org [microbiologyresearch.org]

The Impact of PDE12 Inhibition on Mitochondrial RNA Processing: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mitochondrial RNA (mt-RNA) processing is a critical step in the expression of the mitochondrial genome, which encodes essential components of the oxidative phosphorylation (OXPHOS) system. The proper maturation of mitochondrial transfer RNAs (mt-tRNAs) and ribosomal RNAs (mt-rRNAs) is paramount for efficient mitochondrial translation. Phosphodiesterase 12 (PDE12) has been identified as a key enzyme in the quality control of mitochondrial non-coding RNA. As a poly(A)-specific exoribonuclease, PDE12 removes spuriously added poly(A) tails from the 3' ends of mt-tRNAs and mt-rRNAs, a crucial step for their maturation and function. Inhibition of PDE12, exemplified by the hypothetical inhibitor Pde12-IN-3, is expected to lead to the accumulation of aberrantly polyadenylated non-coding mt-RNAs. This, in turn, impairs mitochondrial ribosome function, leading to deficits in mitochondrial protein synthesis and ultimately, mitochondrial dysfunction. This technical guide provides an in-depth overview of the role of PDE12 in mitochondrial RNA processing and the anticipated consequences of its inhibition, supported by experimental data and protocols.

Introduction to Mitochondrial RNA Processing

The mammalian mitochondrial genome is a compact, circular DNA molecule that encodes 13 essential protein subunits of the electron transport chain, along with 22 tRNAs and 2 rRNAs required for their translation. Transcription of the mitochondrial genome produces polycistronic transcripts that undergo extensive processing to release the individual RNA molecules.[1] This processing includes endonucleolytic cleavage, base modifications, and for tRNAs, the addition of a 3'-CCA tail.

A critical aspect of mitochondrial RNA quality control is the removal of non-templated poly(A) tails that can be erroneously added to the 3' end of non-coding RNAs by the mitochondrial poly(A) polymerase (mtPAP).[2][3] These spurious poly(A) tails can interfere with the proper folding, aminoacylation, and function of tRNAs, as well as the assembly and function of the mitochondrial ribosome.[2][4]

PDE12: A Key Player in Mitochondrial RNA Quality Control

PDE12 is a mitochondrial matrix-localized, poly(A)-specific 3'-exoribonuclease that plays a pivotal role in maintaining the integrity of mitochondrial non-coding RNAs.[1][3] Its primary function is to identify and remove aberrant poly(A) tails from mt-tRNAs and the 16S mt-rRNA.[2][3] This "pruning" activity is essential for the final maturation of these molecules, ensuring they can participate effectively in mitochondrial translation.

Pathogenic variants in the PDE12 gene that impair its function have been shown to cause severe neonatal mitochondrial disease, characterized by neurological and muscular phenotypes.[2][5] Studies on patient-derived fibroblasts and PDE12 knockout cell lines have demonstrated that the loss of PDE12 function leads to the accumulation of spuriously polyadenylated mt-tRNAs and mt-rRNAs.[2][3]

The Impact of PDE12 Inhibition

While specific data on a compound named "this compound" is not publicly available, the consequences of its activity can be inferred from studies on PDE12 loss-of-function. A potent and specific inhibitor of PDE12 would be expected to phenocopy the effects observed in genetic models of PDE12 deficiency.

Molecular Consequences of PDE12 Inhibition

The primary molecular effect of inhibiting PDE12 is the accumulation of mitochondrial non-coding RNAs with aberrant 3' poly(A) extensions. This has several downstream consequences:

-

Impaired mt-tRNA Maturation and Function: Spurious polyadenylation of mt-tRNAs interferes with the addition of the essential 3'-CCA tail, which is necessary for aminoacylation.[2] This leads to a reduced pool of functional, charged mt-tRNAs.

-

Mitoribosome Stalling: The presence of aberrantly polyadenylated 16S mt-rRNA can affect the integrity of the mitochondrial ribosome. Furthermore, the scarcity of correctly matured mt-tRNAs leads to stalling of the mitoribosome at codons corresponding to the affected tRNAs during protein synthesis.[1][2]

-

Defective Mitochondrial Translation: The combination of impaired mt-tRNA function and mitoribosome stalling results in a significant reduction in the synthesis of mitochondrial-encoded proteins.[1][2]

-

OXPHOS Deficiency: The reduced synthesis of essential OXPHOS subunits leads to impaired assembly and function of the respiratory chain complexes, resulting in a marked deficiency in cellular respiration and ATP production.[6]

Quantitative Data on PDE12 Dysfunction

The following tables summarize quantitative data from studies on PDE12 knockout (KO) cells, which serve as a model for the effects of complete PDE12 inhibition.

Table 1: Impact of PDE12 Knockout on Mitochondrial Translation

| Parameter | Wild-Type Cells | PDE12 KO Cells | Fold Change | Reference |

| Mitochondrial Protein Synthesis | 100% | ~40-60% | 0.4-0.6 | [1][2] |

| Steady-state levels of OXPHOS subunits (e.g., COX2, ND1) | 100% | Significantly Reduced | Varies by subunit | [6] |

Table 2: Changes in Mitochondrial RNA Polyadenylation in PDE12 Deficient Cells

| RNA Species | Observation in PDE12 Deficient Cells | Technique | Reference |

| mt-tRNAs (multiple species) | Accumulation of transcripts with non-templated 3' poly(A) tails | MPAT-Seq | [2][3] |

| 16S mt-rRNA | Presence of spurious 3' poly(A) extensions | MPAT-Seq | [2][3] |

| mt-mRNAs | No significant change in poly(A) tail length | MPAT-Seq | [2] |

Experimental Protocols

Mitochondrial Poly(A) Tail Sequencing (MPAT-Seq)

MPAT-Seq is a high-throughput sequencing method used to specifically analyze the 3' ends of mitochondrial RNAs and quantify polyadenylation status.

Principle: This method involves the ligation of a specific RNA adapter to the 3' end of total RNA, followed by reverse transcription using a primer that binds to the adapter. The resulting cDNA is then amplified and subjected to next-generation sequencing. Bioinformatic analysis of the sequencing reads allows for the precise mapping of the 3' ends of mitochondrial transcripts and the quantification of non-templated poly(A) tail additions.

Detailed Protocol:

-

RNA Isolation: Isolate total RNA from cells or tissues of interest using a standard method (e.g., Trizol extraction). Ensure the RNA integrity is high.

-

3' Adapter Ligation: Ligate a pre-adenylated 3' RNA adapter to the 3' end of the total RNA using a truncated and mutated T4 RNA Ligase 2. This step is crucial for capturing the poly(A) tail.

-

Reverse Transcription: Perform reverse transcription using a reverse transcriptase and a primer complementary to the ligated 3' adapter.

-

PCR Amplification: Amplify the resulting cDNA using primers specific for mitochondrial genes of interest and a primer corresponding to the 3' adapter. Use a high-fidelity DNA polymerase.

-

Library Preparation and Sequencing: Prepare a sequencing library from the amplified cDNA fragments according to the manufacturer's protocol (e.g., Illumina). Perform high-throughput sequencing.

-

Bioinformatic Analysis:

-

Trim adapter sequences from the raw sequencing reads.

-

Align the reads to the mitochondrial reference genome.

-

Identify reads that extend beyond the annotated 3' ends of genes.

-

Quantify the length and composition of these non-templated extensions to determine the polyadenylation status of specific mitochondrial RNAs.

-

In Organello Mitochondrial Translation Assay

This assay measures the rate of protein synthesis within isolated, intact mitochondria.

Principle: Isolated mitochondria are incubated with a radioactive amino acid (e.g., ³⁵S-methionine) and other necessary components for translation. The incorporation of the radiolabel into newly synthesized mitochondrial proteins is then quantified.

Detailed Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from cultured cells or tissues by differential centrifugation. Ensure the final mitochondrial preparation is pure and functional.

-

Translation Reaction: Resuspend the isolated mitochondria in a translation buffer containing an energy source (e.g., succinate), ADP, and all amino acids except methionine.

-

Radiolabeling: Initiate the translation reaction by adding ³⁵S-methionine to the mitochondrial suspension. Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Termination of Translation: Stop the reaction by adding a translation inhibitor (e.g., chloramphenicol) and placing the samples on ice.

-

Protein Analysis: Lyse the mitochondria and separate the proteins by SDS-PAGE.

-

Detection and Quantification: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, newly synthesized mitochondrial proteins. Quantify the band intensities using densitometry.

Visualizing the Impact of PDE12 Inhibition

Signaling Pathway of Mitochondrial tRNA Maturation

Caption: Mitochondrial tRNA maturation pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing PDE12 Inhibitor Efficacy

Caption: Workflow for evaluating the cellular effects of a PDE12 inhibitor.

Conclusion and Future Directions

PDE12 is a critical enzyme for the quality control of mitochondrial non-coding RNA, and its inhibition has profound effects on mitochondrial function. The development of specific PDE12 inhibitors, such as the conceptual this compound, provides a valuable tool for studying the intricacies of mitochondrial RNA processing and its role in disease. For drug development professionals, targeting PDE12 could represent a novel therapeutic strategy for diseases where mitochondrial dysfunction is a contributing factor, although the systemic inhibition of such a fundamental process would require careful consideration of on-target toxicities. Future research should focus on elucidating the full range of PDE12 substrates, understanding the potential for compensatory mechanisms in the absence of PDE12 activity, and exploring the therapeutic window for PDE12 inhibition in various disease models.

References

- 1. PDE12 mediated pruning of the poly-A tail of mitochondrial DNA-encoded tRNAs is essential for survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maturation of selected human mitochondrial tRNAs requires deadenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathogenic PDE12 variants impair mitochondrial RNA processing causing neonatal mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maturation of selected human mitochondrial tRNAs requires deadenylation | eLife [elifesciences.org]

- 5. embopress.org [embopress.org]

- 6. academic.oup.com [academic.oup.com]

Pde12-IN-3: A Chemical Probe for Elucidating PDE12 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 12 (PDE12) is a key enzyme implicated in the negative regulation of the innate immune response and in mitochondrial RNA processing. As a 2',5'-phosphodiesterase, PDE12 degrades 2',5'-oligoadenylate (2-5A), a critical second messenger in the interferon-induced antiviral pathway. Inhibition of PDE12 enhances the 2-5A/RNase L pathway, leading to broad-spectrum antiviral activity. Pde12-IN-3 has emerged as a valuable chemical probe for studying the physiological and pathological roles of PDE12. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its use, and its role in dissecting PDE12 function.

This compound: Chemical and Biological Properties

This compound is a potent inhibitor of phosphodiesterase 12. It was identified through DNA-encoded chemical library screening and subsequent lead optimization.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1803357-22-3 | [1] |

| Molecular Formula | C₂₉H₂₅N₅O₃ | [1] |

| Molecular Weight | 491.54 g/mol | [1] |

| Canonical SMILES | N#CC1=CC2=C(C=C1)C(C3=NC4=CC=C(C(N5C(CO)C(C6=CC=CC=C6)OCC5)=O)C=C4N3C)=CN2 | [1] |

| Solubility | DMSO: 80 mg/mL (162.75 mM) | [1] |

Table 2: In Vitro Activity of this compound

| Parameter | Value | Assay Conditions | Reference |

| pXC50 (PDE12) | 7.68 | Enzymatic assay measuring AMP production from 2-5A. | [1] |

| Antiviral Activity (EMCV) | pIC50 = 6.7 | Cytopathic effect (CPE) assay in HeLa Ohio cells. | [2] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established methods and can be adapted for specific research needs.

PDE12 Enzymatic Assay (AMP-Glo™ Assay)

This protocol is adapted from the method described by Wood et al. (2015) for measuring PDE12 activity and inhibition.[2]

Principle: The AMP-Glo™ Assay is a luciferase-based assay that measures the amount of AMP produced from the PDE12-catalyzed hydrolysis of 2',5'-oligoadenylate (2-5A). The assay is performed in two steps: first, the PDE12 reaction is terminated, and any remaining ATP is depleted. In the second step, AMP is converted to ATP, which is then detected as a luminescent signal.

Materials:

-

Recombinant human PDE12 enzyme

-

2',5'-oligoadenylate (2-5A) substrate

-

This compound or other test compounds

-

AMP-Glo™ Assay Kit (Promega)

-

Assay Buffer: 25 mM HEPES (pH 7.5), 5 mM MgCl₂, 100 mM NaCl, 0.5 mM CHAPS, 1 mM TCEP, 130 µg/ml nuclease-free BSA

-

384-well low-volume black plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

-

Reaction Setup:

-

Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2 µL of a substrate mixture containing 10 µM 2-5A in Assay Buffer.

-

Initiate the reaction by adding 2 µL of an enzyme mixture containing 0.5 nM PDE12 in Assay Buffer.

-

-

Enzymatic Reaction: Incubate the plate at room temperature for 30 minutes.

-

Assay Detection:

-

To terminate the reaction and deplete ATP, add 5 µL of AMP-Glo™ Reagent I to each well. Mix and incubate for 60 minutes at room temperature.

-

Add 10 µL of AMP Detection Solution to each well. Mix and incubate for 30-60 minutes at room temperature to convert AMP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the pIC50 value by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for assessing the target engagement of this compound with PDE12 in intact cells.[3][4][5]

Principle: CETSA is based on the principle that ligand binding can stabilize a target protein against thermal denaturation. By heating cells treated with a compound and then quantifying the amount of soluble target protein remaining, one can determine if the compound binds to its target in a cellular context.

Materials:

-

HeLa cells or other suitable cell line expressing PDE12

-

This compound

-

Cell culture medium and reagents

-

PBS (Phosphate-Buffered Saline)

-

Lysis Buffer with protease inhibitors

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Western blotting reagents and equipment

-

Anti-PDE12 antibody

Procedure:

-

Cell Treatment:

-

Culture HeLa cells to ~80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

Heating Step:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

-

-

Cell Lysis:

-

Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer.

-

Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Protein Quantification and Analysis:

-

Collect the supernatant and determine the protein concentration.

-

Analyze the samples by SDS-PAGE and Western blotting using an anti-PDE12 antibody.

-

-

Data Analysis:

-

Quantify the band intensities for PDE12 at each temperature for both treated and untreated samples.

-

Plot the percentage of soluble PDE12 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Alternatively, for an isothermal dose-response format, heat all samples at a single, optimized temperature and plot the amount of soluble PDE12 against the compound concentration to determine an EC50 for target engagement.

-

Phenotypic Antiviral Screening (Cytopathic Effect Assay)

This protocol is designed to evaluate the antiviral activity of this compound by measuring the inhibition of virus-induced cytopathic effect (CPE).[6][7]

Principle: Many viruses cause visible damage, or cytopathic effect, to the host cells they infect. This assay quantifies the ability of a compound to protect cells from virus-induced cell death.

Materials:

-

HeLa Ohio cells (or another susceptible cell line)

-

Encephalomyocarditis virus (EMCV) or another suitable virus

-

This compound or other test compounds

-

Cell culture medium and reagents

-

96-well clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

-

Luminometer

Procedure:

-

Cell Plating: Seed HeLa cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Addition: The next day, add serial dilutions of this compound to the wells. Include appropriate vehicle (DMSO) and no-virus controls.

-

Viral Infection: Infect the cells with a dilution of EMCV that causes significant CPE within 48-72 hours.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

-

Viability Measurement:

-

Remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Normalize the data to the no-virus (100% viability) and virus-only (0% viability) controls.

-

Plot the percent protection against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Visualizations

Signaling Pathway of PDE12 in Innate Immunity

Caption: PDE12 in the innate immune response.

Experimental Workflow for this compound Characterization

Caption: Workflow for this compound characterization.

Logical Relationships in Chemical Probe Development

Caption: Logic of chemical probe development.

Conclusion

This compound serves as a critical tool for investigating the multifaceted roles of PDE12. Its potency and demonstrated cellular activity make it an effective probe for dissecting the involvement of PDE12 in the innate immune response and other cellular processes. While comprehensive selectivity data against a full panel of human phosphodiesterases would further solidify its status as a highly selective chemical probe, the available information strongly supports its utility in target validation and functional studies of PDE12. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of PDE12 biology and its potential as a therapeutic target.

References

- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [en.bio-protocol.org]

- 2. The Role of Phosphodiesterase 12 (PDE12) as a Negative Regulator of the Innate Immune Response and the Discovery of Antiviral Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

Methodological & Application

Application Note: In Vitro Enzyme Assay Protocol for PDE12-IN-3

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for conducting an in vitro enzyme assay to determine the potency and selectivity of PDE12-IN-3, a potential inhibitor of Phosphodiesterase 12 (PDE12).

Introduction

Phosphodiesterase 12 (PDE12) is a member of the phosphodiesterase superfamily of enzymes that play a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The specific functions of PDE12 are an active area of research, with potential implications in various cellular processes. The development of potent and selective PDE12 inhibitors, such as the hypothetical compound this compound, is a key strategy for investigating its biological roles and therapeutic potential.

This application note details a robust and reliable in vitro biochemical assay to quantify the inhibitory activity of this compound on the PDE12 enzyme.

Signaling Pathway of PDE12

The fundamental role of PDE12 is the degradation of cyclic nucleotides. By hydrolyzing the phosphodiester bond in cAMP or cGMP, PDE12 terminates their signaling functions, which are initiated by the activation of adenylyl or guanylyl cyclases.

Caption: PDE12 signaling pathway and point of inhibition.

Experimental Protocol: PDE12 Inhibition Assay

This protocol is designed to determine the concentration-dependent inhibition of PDE12 by this compound and calculate its IC50 value (the concentration of an inhibitor where the response is reduced by half).

Materials and Reagents

-

Enzyme: Recombinant Human PDE12

-

Substrate: Cyclic Adenosine Monophosphate (cAMP)

-

Inhibitor: this compound

-

Assay Buffer: Tris-HCl (pH 7.5), MgCl₂, and BSA

-

Detection Kit: A suitable cAMP detection kit (e.g., fluorescence polarization, FRET, or luminescence-based)

-

Microplates: 384-well, low-volume, black plates

-

General Lab Equipment: Pipettes, reagent reservoirs, plate reader

Assay Workflow

The workflow involves the preparation of reagents, incubation of the enzyme with the inhibitor and substrate, and subsequent detection of the reaction product.

Caption: Experimental workflow for the PDE12 in vitro assay.

Step-by-Step Procedure

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer. A typical starting concentration might be 100 µM.

-

Reagent Preparation: Prepare the PDE12 enzyme and cAMP substrate solutions in the assay buffer at their final desired concentrations.

-

Assay Plate Setup:

-

Add 5 µL of the diluted this compound or control (DMSO for maximum activity, or a known inhibitor for a positive control) to the wells of a 384-well plate.

-

Add 5 µL of the PDE12 enzyme solution to each well.

-

Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the enzymatic reaction by adding 10 µL of the cAMP substrate solution to each well.

-

Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized to ensure the reaction is in the linear range.

-

-

Detection:

-

Stop the reaction and proceed with the detection of the remaining cAMP or the product (5'-AMP) according to the manufacturer's instructions of the chosen detection kit.

-

-

Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength for the detection kit.

Data Presentation and Analysis

The raw data from the plate reader is used to calculate the percent inhibition of PDE12 activity at each concentration of this compound. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic model.

Quantitative Data Summary

The following table presents hypothetical data for the inhibition of PDE12 by this compound compared to a known, non-selective PDE inhibitor like IBMX.

| Compound | Target | IC50 (nM) | Hill Slope |

| This compound | PDE12 | 15.2 ± 1.8 | 1.1 |

| IBMX | PDE12 | 2,500 ± 350 | 1.0 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The protocol described provides a comprehensive framework for the in vitro characterization of PDE12 inhibitors. By following this methodology, researchers can obtain reliable and reproducible data on the potency of compounds like this compound, which is essential for advancing drug discovery efforts targeting the PDE12 enzyme. Careful optimization of enzyme and substrate concentrations, as well as incubation times, will ensure high-quality data.

Application Note: Pde12-IN-3 Cell-Based Assay for Antiviral Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction